molecular formula C18H21NO3 B13442802 N-Benzyloxycarbonyl (+)-Anatoxin A

N-Benzyloxycarbonyl (+)-Anatoxin A

Cat. No.: B13442802
M. Wt: 299.4 g/mol
InChI Key: XZLVUTIDRAEWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyloxycarbonyl (+)-Anatoxin A is a compound that belongs to the class of benzyloxycarbonyl derivatives. It is a modified form of Anatoxin A, a potent neurotoxin produced by cyanobacteria. The benzyloxycarbonyl group is often used as a protective group in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl (+)-Anatoxin A typically involves the protection of the amino group of Anatoxin A with a benzyloxycarbonyl group. This can be achieved by reacting Anatoxin A with benzyl chloroformate in the presence of a mild base at room temperature . The reaction conditions are generally mild, and the process is straightforward.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of larger reaction vessels, more efficient mixing, and often continuous flow processes to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl (+)-Anatoxin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically the deprotected amine or substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyloxycarbonyl (+)-Anatoxin A has several scientific research applications:

    Chemistry: Used as a protected intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its interactions with biological systems, particularly its neurotoxic effects.

    Medicine: Investigated for potential therapeutic applications, including as a tool for studying neurodegenerative diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl (+)-Anatoxin A involves its interaction with acetylcholine receptors in the nervous system. The benzyloxycarbonyl group serves as a protective group, allowing the compound to be used in various synthetic applications without undergoing unwanted reactions. Upon deprotection, the active Anatoxin A can exert its neurotoxic effects by binding to acetylcholine receptors and disrupting normal neural signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyloxycarbonyl (+)-Anatoxin A is unique due to its combination of the potent neurotoxic properties of Anatoxin A and the protective benzyloxycarbonyl group. This makes it a valuable tool in synthetic chemistry and neurobiological research.

Properties

IUPAC Name

benzyl 2-acetyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(20)16-9-5-8-15-10-11-17(16)19(15)18(21)22-12-14-6-3-2-4-7-14/h2-4,6-7,9,15,17H,5,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLVUTIDRAEWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCC2CCC1N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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